Cristatic acid

Description

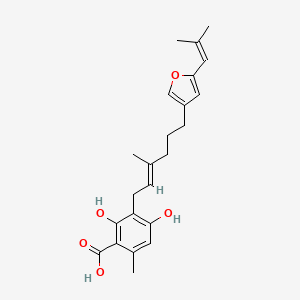

Structure

2D Structure

3D Structure

Properties

CAS No. |

80557-13-7 |

|---|---|

Molecular Formula |

C23H28O5 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

2,4-dihydroxy-6-methyl-3-[(E)-3-methyl-6-[5-(2-methylprop-1-enyl)furan-3-yl]hex-2-enyl]benzoic acid |

InChI |

InChI=1S/C23H28O5/c1-14(2)10-18-12-17(13-28-18)7-5-6-15(3)8-9-19-20(24)11-16(4)21(22(19)25)23(26)27/h8,10-13,24-25H,5-7,9H2,1-4H3,(H,26,27)/b15-8+ |

InChI Key |

SHLSLIGKNZUPMK-OVCLIPMQSA-N |

SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCCC2=COC(=C2)C=C(C)C)O |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCCC2=COC(=C2)C=C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCCC2=COC(=C2)C=C(C)C)O |

Other CAS No. |

80557-13-7 |

Synonyms |

cristatic acid |

Origin of Product |

United States |

Elucidation of Cristatic Acid Structure

Methodologies for Primary Structural Determination

The definitive structure of cristatic acid was established through total synthesis. The initial efforts in this area provided a foundational understanding of the connectivity of its atoms. A key strategy in its synthesis involved the construction of the 2,4-disubstituted furan (B31954) moiety. One successful approach utilized a palladium-catalyzed alkylation of a vinylepoxide derived from a sulfonium (B1226848) salt. This reaction was crucial in forming the carbon-carbon bond connecting the furan ring to the aliphatic side chain. The use of silyl (B83357) ethers as protecting groups for the phenolic hydroxyl functions was also a critical aspect of the synthetic strategy, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule. amazonaws.com

The total synthesis not only confirmed the planar structure of this compound but also paved the way for determining its absolute stereochemistry by allowing for the preparation of specific stereoisomers. mpg.de

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques was indispensable in confirming the structure of synthetic this compound and comparing it with the natural product. These methods provided detailed information about the molecule's framework, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy was a cornerstone in the structural elucidation of this compound, providing detailed insight into the proton and carbon framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays a characteristic set of signals that correspond to the various types of protons in the molecule. Aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while protons on the furan ring and the olefinic protons in the side chain also have distinct chemical shifts. The aliphatic protons in the side chain and the methyl groups give rise to signals in the upfield region of the spectrum. The coupling patterns (splitting) of these signals provide valuable information about the connectivity of adjacent protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is crucial for identifying all the unique carbon atoms in this compound. The carbonyl carbon of the carboxylic acid, the aromatic and furan carbons, the olefinic carbons, and the aliphatic carbons of the side chain all resonate at characteristic chemical shifts. This technique allows for a complete carbon count and provides evidence for the presence of key functional groups.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in assembling the complete molecular structure. COSY experiments reveal proton-proton coupling networks, helping to trace out the spin systems within the side chain. HSQC and HMBC experiments correlate proton and carbon signals, allowing for the unambiguous assignment of all proton and carbon resonances and confirming the connectivity between different structural fragments. mpg.de

Illustrative ¹H and ¹³C NMR Data for Key Functional Groups in this compound

| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (R-COOH) | 10.0 - 13.0 | 170 - 185 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Furan (C-H) | 6.0 - 7.5 | 105 - 145 |

| Olefinic (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Methoxy (B1213986) (Ar-OCH₃) | 3.7 - 4.0 | 50 - 65 |

| Methylene (R-CH₂-R) | 1.2 - 2.5 | 20 - 40 |

| Methyl (R-CH₃) | 0.8 - 1.5 | 10 - 25 |

Note: These are general ranges and the exact chemical shifts for this compound will be influenced by its specific chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) of this compound would yield a highly accurate mass measurement, allowing for the determination of its molecular formula (C₂₃H₂₈O₅). nist.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, cleavage of the side chain can produce characteristic fragment ions that help to confirm the structure of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of a molecule that absorb ultraviolet or visible light. In this compound, the substituted benzene ring and the furan ring are the primary chromophores. The conjugation between these systems influences the wavelength of maximum absorption (λmax). The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of these conjugated aromatic systems.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Alkene (C=C) | Stretching | 1640-1680 |

| Alkene (C-H) | Stretching | 3010-3095 |

| Ether (C-O) | Stretching | 1000-1300 |

| Alkane (C-H) | Stretching | 2850-2960 |

Stereochemical Assignments and Absolute Configuration

The determination of the stereochemistry of this compound, particularly the configuration of the chiral centers in its side chain, was a significant challenge addressed through asymmetric synthesis. The absolute configuration refers to the precise three-dimensional arrangement of atoms at these chiral centers. hmdb.ca

The total synthesis of this compound allowed for the controlled creation of specific stereoisomers. By comparing the spectroscopic data and optical properties (such as specific rotation) of the synthetic stereoisomers with those of the natural product, the absolute configuration of naturally occurring this compound was definitively assigned. This comparative analysis is a cornerstone of modern natural product synthesis and structural elucidation. mpg.de

Synthetic Approaches to Cristatic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnections

The synthetic planning for cristatic acid (1) is guided by a retrosynthetic analysis that breaks down the complex target into simpler, more accessible starting materials. A primary disconnection is typically made at the ether linkage of the farnesyl side chain, separating the aromatic core from the terpenoid fragment. Further disconnection of the farnesyl chain itself reveals simpler building blocks. A key challenge in the synthesis is the construction of the 2,4-disubstituted furan (B31954) moiety, which is often disconnected to reveal a more straightforward precursor.

In the first total synthesis reported by Fürstner and Gastner, the retrosynthetic strategy hinged on a few key disconnections as illustrated below. bibliotekanauki.plresearchgate.netacs.org The primary disconnection was at the C3 position of the methyl orsellinate core, separating the aromatic ring from the farnesyl-furan side chain. This leads to two main fragments: a suitably protected orsellinate derivative and a farnesyl-furan fragment. The farnesyl-furan fragment was further disconnected at the furan ring, identifying a palladium-catalyzed cross-coupling reaction as a pivotal step for its construction. bibliotekanauki.plresearchgate.netacs.org This strategic approach addresses the lability of the electron-rich furan ring by introducing it at a later stage of the synthesis, thereby avoiding harsh reaction conditions that could lead to its degradation. acs.org

A crucial aspect of this retrosynthetic plan is the management of the phenolic hydroxyl groups on the aromatic ring, which necessitates the use of appropriate protecting groups that are stable throughout the synthesis and can be removed selectively at the final stage. bibliotekanauki.plresearchgate.net

Total Synthesis Strategies

The total synthesis of this compound has been achieved through convergent strategies that involve the preparation of key fragments followed by their assembly. These strategies are characterized by the careful orchestration of reaction sequences to build the target molecule efficiently and with high stereocontrol.

The 2,4-disubstituted furan ring is a central structural feature of this compound, and its construction represents a significant synthetic hurdle. A successful approach to this moiety involves a palladium-catalyzed alkylation of a vinylepoxide. bibliotekanauki.plresearchgate.netCurrent time information in Bangalore, IN. This method provides a regioselective route to the desired substitution pattern. In the synthesis by Fürstner, a functionalized sulfonium (B1226848) salt is used to generate a sulfur ylide, which then reacts with an aldehyde to form a vinylepoxide. acs.org This epoxide is then subjected to a palladium-catalyzed reaction with a suitable nucleophile, leading to the formation of the furan ring. bibliotekanauki.plresearchgate.net

Alternative methods for the synthesis of 2,4-disubstituted furans have also been explored in other contexts and could be applicable to this compound analogs. These include metal-catalyzed cyclization reactions of appropriately substituted precursors. For instance, bismuth(III)-catalyzed cascade cycloisomerization of α-hydroxyoxetanyl ketones has been shown to produce 2,4-disubstituted furans. rsc.org Another approach involves the treatment of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. researchgate.net

The farnesyl side chain is a common motif in terpenoid natural products. Its synthesis typically involves the sequential coupling of isoprene (B109036) units. In the context of this compound synthesis, the farnesyl fragment is often prepared separately and then attached to the furan ring or the aromatic core. The biosynthesis of farnesyl diphosphate (B83284) (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) provides a blueprint for its chemical synthesis. bibliotekanauki.pluliege.be

Synthetic strategies for assembling the farnesyl chain often rely on well-established methods of carbon-carbon bond formation, such as Wittig-type reactions or Grignard couplings. For instance, a common precursor is farnesyl bromide, which can be prepared from farnesol. This bromide can then be used in alkylation reactions to attach the side chain to the core structure.

The two phenolic hydroxyl groups on the benzoic acid moiety of this compound require protection during the synthesis to prevent unwanted side reactions. The choice of protecting group is critical, as it must be stable to the various reaction conditions employed and be removable at the end of the synthesis without affecting the sensitive furan ring. acs.org

In the first total synthesis, 2-(trimethylsilyl)ethoxymethyl (SEM) ethers were successfully used to protect the phenolic hydroxyls. bibliotekanauki.plresearchgate.netCurrent time information in Bangalore, IN. SEM groups are known for their stability under a range of conditions and can be cleaved under mild conditions using fluoride (B91410) reagents. The introduction of SEM ethers is typically achieved by reacting the phenol (B47542) with SEM-Cl in the presence of a base. The deprotection at the final stage of the synthesis of methyl cristatate was accomplished using tetrabutylammonium (B224687) fluoride (TBAF) in hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures, yielding the desired product in good yield. acs.org Other potential protecting groups for phenols include benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBS), which offer different levels of stability and can be removed with fluoride ions. highfine.comoup.com

A cornerstone of the successful total synthesis of this compound is the use of a palladium-catalyzed alkylation reaction to construct the 2,4-disubstituted furan ring. bibliotekanauki.plresearchgate.netCurrent time information in Bangalore, IN. Specifically, the reaction involves the palladium-catalyzed alkylation of a vinylepoxide. bibliotekanauki.plresearchgate.netCurrent time information in Bangalore, IN. This type of transformation, often referred to as a Tsuji-Trost type reaction, is a powerful tool for carbon-carbon bond formation. rsc.org

In the synthesis by Fürstner, a vinylepoxide derived from a sulfonium salt is treated with a catalytic amount of a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile. acs.org This reaction proceeds via the formation of a π-allylpalladium intermediate, which is then attacked by the nucleophile to form the desired product with high regioselectivity. The use of a bidentate phosphine (B1218219) ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can further influence the selectivity of the reaction. acs.org This methodology has proven to be highly effective for the construction of the furan moiety in this compound and has been applied in the synthesis of other complex natural products. rsc.org

While this compound itself does not possess any stereocenters in its most stable tautomeric form, the synthesis of its analogs or related natural products often requires careful control of stereochemistry. The principles of stereoselective synthesis are therefore highly relevant to this class of compounds.

For example, if analogs of this compound with chiral centers in the farnesyl side chain were to be synthesized, stereoselective methods would be necessary. This could involve the use of chiral catalysts for the construction of the side chain or the use of chiral starting materials. Asymmetric hydrovinylation reactions catalyzed by cobalt complexes, for instance, can introduce chirality into terpene side chains. frontiersin.org

Furthermore, the palladium-catalyzed alkylation of vinylepoxides can be rendered enantioselective by using chiral ligands. organic-chemistry.org This would allow for the synthesis of enantioenriched furan-containing building blocks, which could be valuable for the preparation of chiral this compound analogs. The development of stereoselective routes to terpenoid natural products is an active area of research, with strategies often relying on catalytic asymmetric reactions to control the formation of stereocenters. nih.gov

Biomimetic Synthesis Principles and Applications

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. For resorcylates like this compound, this often involves mimicking the cyclization of polyketide chains. Current time information in Bangalore, IN.researchgate.net A prominent biomimetic approach to this compound leverages the chemistry of diketo-dioxinones to construct the core aromatic structure through a late-stage aromatization cascade. nih.govacs.org

This strategy is centered on the tandem application of a palladium-catalyzed decarboxylative allylic migration and a subsequent biomimetic aromatization. acs.org The synthesis of methyl cristatate, for example, begins with the construction of a key sesquiterpene furan alcohol. researchgate.net This alcohol is then condensed with the enolate dianion derived from 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one. The resulting intermediate undergoes a Pd(0)-catalyzed decarboxylative allylic migration, followed by a biomimetic aromatization to form the resorcylate ring system, and finally transesterification to yield methyl cristatate. nih.gov

The power of this biomimetic method lies in its efficiency and tolerance for various functional groups, often minimizing the need for protective group chemistry. Current time information in Bangalore, IN.researchgate.net The use of diketo-dioxinones as key intermediates has proven versatile, enabling the synthesis of a wide array of resorcylate natural products beyond this compound, including cruentaren A and mycophenolic acid. Current time information in Bangalore, IN.researchgate.netacs.org This approach showcases how emulating biosynthetic pathways can lead to concise and adaptable syntheses of complex natural products. Current time information in Bangalore, IN.

Table 1: Key Stages in the Biomimetic Synthesis of Methyl Cristatate

| Stage | Key Reagents/Intermediates | Transformation | Ref |

|---|---|---|---|

| Intermediate Synthesis | Geraniol, 2-(diethoxymethyl)-4-lithiofuran | Synthesis of a key sesquiterpene furan alcohol via coupling, hydrolysis, Wittig olefination, and desilylation. | researchgate.net |

| Condensation | Sesquiterpene furan alcohol, Carbonyldiimidazole, 2,2-dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one enolate | Formation of a diketo dioxinone intermediate. | nih.gov |

| Key Cascade Reaction | Pd(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)) | Decarboxylative allylic migration followed by biomimetic aromatization. | researchgate.netnih.gov |

| Final Step | Methanol | Transesterification to yield methyl cristatate. | nih.gov |

Synthesis of this compound Derivatives and Analogs

The synthetic routes developed for this compound are often flexible enough to allow for the creation of various derivatives and analogs. researchgate.net These modified structures are valuable for exploring structure-activity relationships and developing new therapeutic leads.

A notable example is the synthesis of the furanoterpene ircinin-4. researchgate.net Its structure is closely related to this compound, and its synthesis was achieved using a strategy identical to the one developed by Fürstner for this compound. researchgate.net This approach hinges on the palladium-catalyzed allylic alkylation of a vinyl epoxide with a bis(sulfone) reagent to construct the core structure. researchgate.net The synthesis of ircinin-4 utilizes a specific vinyl epoxide and an allylic bromide to assemble the molecule, demonstrating the modularity of the synthetic design. researchgate.net

Furthermore, research has been conducted on other derivatives, such as the permethyl derivative of this compound. lookchem.comontosight.ai While detailed synthetic procedures for this specific compound are not widely published, its existence underscores the ongoing efforts to modify the this compound scaffold. lookchem.comontosight.ai Such modifications, like permethylation, alter the compound's physical and chemical properties, which can in turn influence its biological activity. ontosight.ai The flexibility of the total synthesis routes allows for the potential preparation of a focused library of analogs for comprehensive biochemical evaluation. researchgate.net

Biological Activities of Cristatic Acid and Its Synthetic Analogs Pre Clinical Investigations

Antimicrobial Efficacy

Pre-clinical investigations have primarily centered on the antibacterial properties of cristatic acid, with specific attention to its effect on Gram-positive bacteria.

This compound has been identified as an antibiotic with considerable activity against Gram-positive bacteria. cellsignal.comscielo.orgwikipedia.orgmdpi.com This antibacterial action is a key feature of its biological profile. However, chemical modification of the molecule has been shown to significantly alter this efficacy. Notably, the permethylation of this compound, creating a permethyl derivative, results in a complete loss of its antibacterial effect. cellsignal.com This highlights the critical role of the parent compound's specific chemical structure in its ability to inhibit Gram-positive bacterial growth. While the activity against Gram-positive organisms is established, specific details regarding the spectrum of susceptible bacteria or quantitative measures of efficacy, such as minimum inhibitory concentrations (MICs), are not extensively detailed in the available literature.

Table 1: Summary of Antibacterial Activity

| Compound | Target Organisms | Reported Activity | Citation(s) |

| This compound | Gram-Positive Bacteria | Active | cellsignal.commdpi.com |

| Permethylated this compound | Gram-Positive Bacteria | Inactive | cellsignal.com |

Based on a review of available pre-clinical research, there is no significant data detailing the antifungal activity of this compound. Studies on the antimicrobial properties of other organic acids exist, but specific investigations into the effects of this compound on fungal pathogens have not been reported in the searched literature. conicet.gov.arfrontiersin.orgnih.gov

Cytotoxic Activity in Cellular Models

This compound has demonstrated significant cytotoxic properties, particularly against cancer cell lines in pre-clinical models. cellsignal.comwikipedia.orgmdpi.com

A notable biological property of this compound is its considerable inhibitory effect against cells of the ascites form of Ehrlich carcinoma. cellsignal.com This cytotoxic activity suggests potential as an anticancer agent. Interestingly, and in contrast to its antibacterial properties, the cytotoxic effects of this compound are enhanced by chemical modification. The permethylated derivative of this compound shows a significant increase in its inhibitory activity against these cancer cells. cellsignal.com This opposing structure-activity relationship between antibacterial and cytotoxic effects makes this compound and its analogs compelling subjects for further investigation. cellsignal.com

Table 2: In Vitro Cytotoxic Activity Profile

| Compound | Cellular Model | Observed Effect | Citation(s) |

| This compound | Ehrlich Carcinoma Ascites Cells | Considerable inhibitory effect | cellsignal.com |

| Permethylated this compound | Ehrlich Carcinoma Ascites Cells | Significantly enhanced inhibitory effect | cellsignal.com |

While the cytotoxic activity of this compound is established, the precise molecular mechanisms by which it induces cell death, such as apoptosis or necrosis, have not been elucidated in the reviewed scientific literature. Programmed cell death is a highly regulated process involving complex signaling pathways. wikipedia.orgmdpi.com Apoptosis is characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and is mediated by a family of proteases called caspases. wikipedia.orgmdpi.com Necrosis, on the other hand, is typically characterized as an unprogrammed form of cell death resulting from acute injury, leading to cell swelling and rupture. cellsignal.comnih.gov However, a form of programmed necrosis, termed necroptosis, is also recognized and is independent of caspase activity. cellsignal.comscielo.org The specific pathway—whether intrinsic or extrinsic apoptosis, necroptosis, or another form of cell death—that is activated by this compound in cancer cells remains a subject for future investigation.

Enzyme Modulation and Inhibition Profiles

An enzyme inhibitor is a molecule that binds to an enzyme and blocks its activity. lumenlearning.com Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which bind non-covalently, can be further classified as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site or an allosteric site, and whether they bind to the free enzyme or the enzyme-substrate complex. Despite the documented biological activities of this compound, its specific enzyme modulation and inhibition profiles are not described in the available pre-clinical data. Research into which, if any, specific enzymes are targeted by this compound to exert its antibacterial and cytotoxic effects has not been reported.

Other Investigated Bioactivities (e.g., hemolytic activity, as a distinct biological effect)

Beyond its more extensively studied antibacterial, antifungal, and cytotoxic properties, this compound has been noted for other distinct biological effects. Pre-clinical investigations have identified hemolytic activity as a significant characteristic of this natural compound.

Initial research into the biological profile of this compound, a secondary metabolite from the mushroom Albatrellus cristatus, revealed its strong hemolytic function. escholarship.org This property, the lysis or destruction of red blood cells, was identified as a key bioactivity alongside its antibiotic and cytotoxic effects. thieme-connect.comresearchgate.netacs.orgnih.gov The original study that first described this compound, published in 1981 by Zechlin, Wolf, Steglich, and Anke, is the foundational source for this observation.

Further highlighting the structure-activity relationship of this molecule, it has been observed that chemical modification, such as permethylation, significantly alters its biological activity profile. While permethylation of this compound was found to enhance its cytotoxic effects, it resulted in a complete loss of its antibacterial properties. escholarship.org The effect of this modification on its hemolytic activity has not been extensively detailed in the available literature.

Currently, detailed quantitative data from pre-clinical studies, such as the specific concentration of this compound required to induce hemolysis (e.g., HC₅₀ value), is not widely available in publicly accessible research.

Interactive Data Table: Investigated Bioactivities of this compound

| Biological Effect | Compound | Observation | Research Finding |

| Hemolytic Activity | This compound | Possesses strong hemolytic properties. | Identified as a significant biological function in early studies. escholarship.org |

Structure Activity Relationship Sar Studies

Impact of Core Structure Modifications on Bioactivity

The core structure of cristatic acid can be described as a substituted resorcylic acid moiety linked to a unique farnesyl-derived side chain that incorporates a furan (B31954) ring. The integrity of this core appears to be essential for its biological effects.

The resorcylic acid unit, specifically a 2,4-dihydroxy-6-methylbenzoic acid scaffold, is a common feature in a large class of bioactive fungal metabolites known as resorcylates, which exhibit a wide range of biological properties, including anticancer, antifungal, and antibiotic activities. kib.ac.cnchimicatechnoacta.ru This suggests that the dihydroxybenzoic acid portion of this compound is a key pharmacophore, likely involved in binding to biological targets through hydrogen bonding or other interactions.

Influence of Side Chain Modifications on Biological Efficacy

The lipophilic side chain of this compound is a modified farnesyl group, a C15 isoprenoid chain. In many natural products, such terpenoid side chains are crucial for anchoring the molecule to biological membranes or for specific interactions within the hydrophobic pockets of enzymes or receptors. nih.govnih.gov The farnesyl group in related meroterpenoids is known to be a key determinant of their biological activity. chimicatechnoacta.ru

Specific modifications to this side chain can be expected to have a significant impact on biological efficacy. Key features of the this compound side chain include the geometry of the double bonds and the presence of a methyl group and an isopropenyl substituent. While specific studies on variations of the side chain length or saturation in this compound are not widely reported, research on other farnesyltransferase inhibitors and related compounds shows that both the length and the conformation of the isoprenoid chain are critical for potent activity. nih.govnih.gov The presence of the terminal isopropenyl-substituted furan ring is a distinctive feature that differentiates this compound from many other farnesylphenols and is likely a primary determinant of its unique bioactivity.

Role of Functional Group Derivatization (e.g., permethylation) on Activity Spectrum

Functional group derivatization is a common strategy to modulate the physicochemical properties and biological activity of natural products. ontosight.ai For this compound, derivatization of its phenolic hydroxyl groups and the carboxylic acid function has been shown to have a profound effect on its cytotoxic profile.

Biological screening of this compound and its derivatives has revealed that dimethylthis compound methyl ester exhibits remarkable cytotoxic activities. researchgate.net This derivative is the result of permethylation, where the two phenolic hydroxyl groups are converted to methoxy (B1213986) groups and the carboxylic acid is transformed into a methyl ester. ontosight.ai This modification significantly increases the lipophilicity of the parent compound, which may enhance its ability to cross cell membranes. Furthermore, the masking of the acidic and phenolic protons can alter the molecule's binding interactions with its biological targets. ontosight.ai The enhanced cytotoxicity of the permethylated derivative suggests that the free hydroxyl and carboxyl groups, while potentially important for certain activities like antibiotic effects, may not be essential for its cytotoxic action and that their modification can even potentiate this effect. nih.gov

The following table summarizes the qualitative difference in cytotoxic activity observed between this compound and its permethylated derivative.

| Compound Name | Functional Groups | Reported Cytotoxic Activity |

| This compound | Two phenolic -OH, one -COOH | Significant |

| Dimethylthis compound methyl ester | Two -OCH₃, one -COOCH₃ | Remarkable |

This table is based on qualitative descriptions from available literature; quantitative IC50 values are not consistently reported across sources for a direct comparison.

Rational Design Principles for Enhanced Bioactivity

Based on the available structure-activity relationship data, several rational design principles can be proposed for the development of novel this compound-based analogs with enhanced or modified bioactivity. acs.orgnih.gov

Preservation of the Core Scaffold : The resorcylic acid moiety and the furan ring appear to be critical for bioactivity. Therefore, these structural elements should likely be retained in any new analog design.

Modification of the Farnesyl Side Chain : The lipophilic side chain offers opportunities for modification to fine-tune activity and selectivity. Alterations in chain length, introduction or removal of double bonds, or substitution at various positions could modulate the interaction with biological targets. Exploring isomers of the furan substitution pattern could also yield compounds with different biological profiles.

Systematic Derivatization of Functional Groups : The significant increase in cytotoxicity upon permethylation highlights the importance of the hydroxyl and carboxyl groups. A systematic exploration of different alkyl and aryl esters for the carboxylic acid, and various ether or ester derivatives for the phenolic hydroxyls, could lead to the discovery of compounds with improved potency and better pharmacokinetic properties. For example, introducing different ester groups could modulate the compound's susceptibility to cellular esterases, potentially creating prodrugs with targeted release.

Exploration of Hybrid Structures : Combining the key structural features of this compound with pharmacophores from other bioactive molecules is another avenue for rational design. For example, creating hybrids with other known cytotoxic agents or antibiotics could lead to compounds with dual mechanisms of action or synergistic effects.

Mechanistic Insights into Cristatic Acid S Biological Action

Molecular Targets and Binding Interactions

The precise molecular targets of cristatic acid have not been definitively identified in the available research. As a furan-containing compound, it possesses an electron-rich aromatic ring system that has the potential to engage in various electronic interactions with biological macromolecules, such as enzymes or receptors. ijabbr.comijabbr.comresearchgate.net The nature of these potential binding interactions, including whether they are covalent or non-covalent, and the specific amino acid residues or cellular components involved, remains a subject for future investigation. Without identification of a specific molecular target, a detailed description of binding interactions is not possible.

Cellular Signaling Pathways Modulated by this compound

There is currently a lack of specific information detailing the cellular signaling pathways that are modulated by this compound. Its documented cytotoxic effects suggest a potential interference with fundamental cellular processes that could involve various signaling cascades. nih.gov For instance, cytotoxic compounds can trigger pathways related to programmed cell death (apoptosis) or necrosis, often involving complex signaling networks that regulate cell fate. mdpi.com However, studies specifically linking this compound to the modulation of any particular signaling pathway have not been reported in the searched literature.

Receptor-Ligand Interactions (if applicable)

Specific receptor-ligand interactions involving this compound have not been described. The initial step for many biologically active compounds involves binding to a specific cellular receptor to initiate a signaling cascade. While the structure of this compound suggests it could function as a ligand, its corresponding receptor(s) are unknown. Characterizing such an interaction would be a critical step in understanding its mechanism of action.

Enzyme Kinase Modulation (if applicable)

There is no current evidence to suggest that this compound functions as a modulator of enzyme kinases. Kinases are a crucial class of enzymes that regulate a vast number of cellular processes by phosphorylating target proteins, and they are common targets for therapeutic agents. An analysis of this compound's activity against specific kinases would be required to determine if it has any inhibitory or activating effects on this class of enzymes, but such studies have not been found in the existing literature.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for isolating cristatic acid from other secondary metabolites present in lichen extracts. The selection of a specific chromatographic method is typically governed by the physicochemical properties of this compound, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation and quantification of non-volatile organic compounds like this compound. oiv.int Reversed-phase HPLC, often utilizing a C18 column, is a common approach. amazonaws.com In this technique, a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol, is used. mdpi.comnotulaebotanicae.ro The addition of an acid, like phosphoric acid, to the mobile phase can improve the peak shape of the separated organic acids. notulaebotanicae.ro Detection is commonly achieved using a UV-Vis or a diode-array detector (DAD), with monitoring at a wavelength where the carboxyl group absorbs, such as 210 nm or 214 nm. oiv.intnotulaebotanicae.ro

| HPLC Parameter | Typical Conditions for Organic Acid Analysis |

| Stationary Phase | Reversed-phase C18 (octadecyl-bonded silica) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile, methanol). mdpi.comnotulaebotanicae.ro |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Detection Wavelength | 210 nm - 214 nm for general organic acids oiv.intnotulaebotanicae.ro |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile substances. libretexts.org However, due to the low volatility of organic acids like this compound, a derivatization step is necessary to convert them into more volatile compounds. scielo.br A common method is silylation, where active hydrogen atoms in the carboxyl and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com This process increases the thermal stability and volatility of the analyte, making it suitable for GC analysis. scielo.brmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. rsc.org This hyphenated technique is exceptionally useful for the identification and quantification of compounds in complex biological matrices like lichen extracts. nih.gov LC-MS provides the molecular weight of the analyte from the mass-to-charge ratio (m/z) of its molecular ion. nih.govuniv-rennes1.fr Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that aids in its definitive identification. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. metbio.net For the analysis of this compound, prior derivatization is required to increase its volatility. mdpi.com The GC separates the derivatized this compound from other components in the mixture before it enters the mass spectrometer. metbio.net The mass spectrometer then ionizes the molecule and fragments it, producing a unique mass spectrum that serves as a "chemical fingerprint" for identification. epa.gov This technique is highly valued for its ability to identify and quantify trace amounts of compounds within complex mixtures. nih.gov

Spectroscopic Quantification and Detection Methods

Spectroscopic methods are essential for the structural elucidation and quantification of isolated compounds.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a fundamental technique for determining the concentration of chromophore-containing compounds in a solution. libretexts.org Molecules with conjugated π systems, such as the aromatic rings present in many lichen metabolites, absorb light in the UV-Vis region. libretexts.org The wavelength of maximum absorbance is denoted as λmax. masterorganicchemistry.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org By measuring the absorbance of a this compound solution at its λmax and using a calibration curve prepared from standards of known concentration, one can accurately determine the concentration of the compound in the sample.

Advanced Spectroscopic Fingerprinting

The structural elucidation and characterization of complex organic molecules like this compound rely on a combination of advanced spectroscopic techniques. These methods provide a unique "fingerprint" of the molecule, revealing detailed information about its atomic composition, connectivity, and three-dimensional structure. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While detailed spectroscopic studies specifically published for this compound are limited, its structural features—a substituted furan (B31954) ring, a resorcylic acid moiety, and an alkyl chain—allow for predictable spectroscopic behavior based on data from analogous compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution.

¹H NMR: In the ¹H NMR spectrum of a compound like this compound, the protons on the aromatic ring would appear in the aromatic region (typically δ 6.0-8.0 ppm). The protons of the furan ring would also have characteristic shifts. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 12. libretexts.org Protons on the alkyl side chain would be found in the upfield region of the spectrum. Spin-spin coupling patterns between adjacent protons would be crucial in establishing the connectivity of the entire molecule. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the carbonyl carbon of the carboxylic acid would resonate at a downfield position (around 165–185 δ). libretexts.org The carbons of the aromatic and furan rings would appear in the δ 100-160 range, while the aliphatic carbons of the side chain would be found at upfield chemical shifts.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure. They reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons separated by two or three bonds, respectively. These techniques were instrumental in confirming the structure of synthetic intermediates of this compound. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. researchgate.netmdpi.com In the mass spectrum of this compound, the molecular ion peak [M+H]⁺ or [M-H]⁻ would confirm its molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the alkyl side chain. Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing more detailed structural information. nih.govresearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. utdallas.edu For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad absorption in the range of 2500–3300 cm⁻¹ corresponding to the O–H stretch of the hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com

A strong absorption between 1710 and 1760 cm⁻¹ due to the C=O stretching of the carbonyl group in the carboxylic acid. libretexts.org

Absorptions in the 1450–1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring. openstax.org

C-O stretching bands for the ether linkage in the furan ring and the hydroxyl/carboxyl groups. spectroscopyonline.com

The combination of these spectroscopic techniques provides a comprehensive chemical fingerprint, allowing for the unambiguous identification and structural confirmation of this compound. researchgate.net

Method Validation and Analytical Performance Parameters

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. For the quantification of a specific compound like this compound in various samples, a rigorous validation process following guidelines such as those from the International Council for Harmonisation (ICH) would be required. tandfonline.com While a specific validated method for this compound is not widely published, the validation parameters for analytical methods developed for structurally related compounds, such as furan derivatives and resorcylic acid lactones, provide a clear framework for what would be required. nih.govnih.govresearchgate.net

The typical analytical method for such compounds is High-Performance Liquid Chromatography (HPLC) coupled with a detector like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). nih.govsielc.com Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, particularly for volatile and semi-volatile furan derivatives. nih.govresearchgate.net

The key analytical performance parameters that are evaluated during method validation include:

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A linear relationship is typically demonstrated by a high correlation coefficient (r²) for the calibration curve, which should ideally be >0.99. nih.gov

Accuracy (Recovery): Accuracy is the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. The percentage of the analyte recovered is calculated. For many bioanalytical methods, recoveries in the range of 80-120% are considered acceptable. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day reproducibility): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.comnih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following tables provide examples of analytical performance parameters from validated methods for furan derivatives and resorcylic acid lactones, which would be analogous to the requirements for a validated this compound method.

Table 1: Example Performance Parameters for Furan Derivative Analysis by GC-MS

| Parameter | Value | Reference |

| Linearity (r²) | > 0.990 | nih.gov |

| LOD | 0.01-0.02 ng/g | nih.gov |

| LOQ | 0.04-0.06 ng/g | nih.gov |

| Recovery | 77.81-111.47% | nih.gov |

| Intra-day Precision (RSD%) | 1-16% | mdpi.com |

| Inter-day Precision (RSD%) | 4-20% | mdpi.com |

Table 2: Example Performance Parameters for Resorcylic Acid Lactone Analysis by LC-MS/MS

| Parameter | Value | Reference |

| Linearity | Not specified | nih.gov |

| Decision Limit (CCα) | 0.56-0.68 µg/L | nih.gov |

| Recovery | > 66% | nih.gov |

| Repeatability (RSD%) | 1.4-5.3% | nih.gov |

| Intra-laboratory Reproducibility (RSD%) | 1.9-16.1% | nih.gov |

These tables illustrate the typical performance characteristics that a validated analytical method for this compound would need to meet to be considered reliable for quantitative analysis.

Pharmacological Relevance and Pre Clinical Therapeutic Potential

Pharmacodynamics in Pre-clinical Models

Pharmacodynamics, the study of what a drug does to the body, is crucial in understanding the therapeutic effects and mechanism of action of a compound. msdmanuals.com For cristatic acid, its pharmacodynamic properties have been primarily explored through its interactions with biological targets in pre-clinical settings.

The primary mechanism of action of this compound appears to be linked to its chemical structure, which allows it to interact with various cellular components. acs.orgontosight.ai The study of how this compound affects an organism is fundamental to elucidating its potential as a therapeutic agent. wikipedia.org Non-invasive imaging techniques are increasingly being used in pre-clinical studies to visualize and quantify the pharmacodynamic response to a drug, offering a translatable link between in vitro and in vivo models. catapult.org.uk

Alterations to the chemical structure of this compound, such as permethylation, have been shown to significantly impact its biological activity. acs.org Notably, while permethylation enhances its cytotoxic effects against certain cancer cells, it leads to a complete loss of its antibacterial properties. acs.org This highlights a critical aspect of its pharmacodynamics: the specific structural features responsible for its different biological effects. This structure-activity relationship is a key area of investigation for understanding how modifications to the this compound molecule can fine-tune its therapeutic actions. acs.org

Pre-clinical Efficacy Studies (in vitro and in vivo animal models)

Pre-clinical efficacy studies, conducted using both in vitro (in a controlled laboratory setting) and in vivo (in living organisms) models, are essential for evaluating the therapeutic potential of a compound before it can be considered for human trials. creative-biolabs.comzeclinics.com this compound has been the subject of such studies to determine its effectiveness against various diseases.

In Vitro Studies

In vitro assays provide a controlled environment to assess the direct biological activity of a compound on cells or microorganisms. creative-biolabs.com Research has demonstrated that this compound exhibits significant antibiotic activity, particularly against Gram-positive bacteria. acs.org It has also shown a considerable inhibitory effect on the cells of the ascites form of Ehrlich carcinoma, a type of cancer. acs.org The table below summarizes some of the key in vitro findings for this compound.

| Biological Activity | Model System | Observed Effect | Reference |

| Antibiotic | Gram-positive bacteria | Inhibition of bacterial growth | acs.org |

| Cytotoxic | Ehrlich carcinoma (ascites form) | Significant inhibitory effect | acs.org |

| Hemolytic | - | Strong hemolytic function | acs.org |

In Vivo Studies

While specific in vivo animal model studies focusing solely on the efficacy of this compound are not extensively detailed in the provided search results, the established in vitro activities provide a strong rationale for such investigations. In vivo studies are critical to understanding how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME). zeclinics.com The strong hemolytic function observed in vitro would be a crucial factor to investigate in animal models to determine its potential for systemic toxicity. acs.org

Considerations for Drug Discovery and Lead Compound Development

The process of drug discovery involves identifying and optimizing a "lead compound"—a chemical entity with promising biological activity that can serve as the starting point for developing a new drug. solubilityofthings.comlibretexts.orgwikipedia.org this compound possesses several characteristics that make it an attractive lead compound.

Its demonstrated biological activities, including antibiotic and cytotoxic effects, mark it as a "hit" compound that warrants further investigation. acs.orgupmbiomedicals.com The journey from a hit to a lead compound involves a process of lead optimization, where the chemical structure is modified to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones, like toxicity. upmbiomedicals.com

The pronounced, yet not fully understood, structure-activity profile of this compound makes it a compelling target for total synthesis and further biological evaluation. acs.org The ability to synthesize analogs of this compound allows researchers to explore how changes in its functionality affect its biological response. acs.org For instance, the observation that permethylation boosts its anticancer activity while nullifying its antibacterial effect provides a clear direction for medicinal chemists to design more selective and potent anticancer agents based on the this compound scaffold. acs.org

The challenges encountered in the total synthesis of this compound, particularly the lability of its furan (B31954) moiety, also present opportunities for innovation in synthetic chemistry. acs.org Overcoming these synthetic hurdles is crucial for producing sufficient quantities of this compound and its analogs for comprehensive pre-clinical testing. acs.org

Challenges in Translational Research (pre-clinical stage)

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. sanguinebio.com This "bench-to-bedside" process is fraught with challenges, often referred to as the "valley of death," where promising pre-clinical findings fail to translate into effective human therapies. sanguinebio.comresearchgate.net

For a compound like this compound, several pre-clinical challenges must be addressed to advance its development:

Reproducibility and Translatability of Pre-clinical Findings: Ensuring that the results from in vitro and in vivo studies are robust and predictive of the compound's effects in humans is a major hurdle. researchgate.net The biological differences between animal models and human physiology can lead to discrepancies in drug response.

Toxicity and Safety Profile: The strong hemolytic activity of this compound is a significant concern that needs to be carefully evaluated and potentially engineered out of the molecule through structural modifications. acs.org A thorough toxicological assessment is a critical component of pre-clinical development.

Complexity of Synthesis: The difficulties in synthesizing this compound, as highlighted by the challenges in protecting its furan ring during synthesis, can hinder the production of the compound in the quantities and purity required for extensive pre-clinical and potential clinical studies. acs.org

Lack of Comprehensive Mechanistic Understanding: While initial biological activities have been identified, a deeper understanding of the molecular mechanisms by which this compound exerts its effects is needed. acs.org This knowledge is vital for identifying biomarkers to predict patient response and for designing more targeted therapies.

Bridging the Pre-clinical to Clinical Divide: The high attrition rates in drug development underscore the difficulty of translating promising pre-clinical data into clinical success. researchgate.net This requires a multidisciplinary approach, integrating chemistry, biology, pharmacology, and toxicology to build a comprehensive data package that supports the transition to human trials.

Overcoming these challenges will require a concerted effort in medicinal chemistry to optimize the structure of this compound, in-depth pharmacological studies to elucidate its mechanism of action, and carefully designed in vivo studies to assess its efficacy and safety in relevant disease models.

Future Research Trajectories

Exploration of Undiscovered Biological Activities

While the antibacterial and general cytotoxic properties of cristatic acid are established, its structural complexity, as a member of the meroterpenoid class, suggests a broader range of biological functions may be undiscovered. nih.govfrontiersin.org Meroterpenoids and other farnesyl-phenols are known to exhibit a wide array of bioactivities, including anti-inflammatory, antiviral, and more targeted anticancer effects. frontiersin.orgontosight.airesearchgate.net

Future research should systematically screen this compound against a wider panel of biological targets. This could include:

Antiviral and Anti-inflammatory Assays: Given the activities of structurally related natural products, evaluating this compound against various viral strains and key inflammatory pathways (e.g., cyclooxygenase or lipoxygenase pathways) is a logical next step. ontosight.ai

Specific Cancer Cell Lines: Moving beyond general cytotoxicity, its efficacy should be tested against a diverse panel of human cancer cell lines, including those known to be resistant to current therapies. This could uncover selective anticancer activity. researchopenworld.com

Enzyme Inhibition Screens: The farnesyl group is a key structural motif known to interact with various enzymes, such as farnesyltransferase. nih.govnih.gov A broad screening against panels of enzymes, like kinases or proteases, could identify novel molecular targets and therapeutic applications. uni-duesseldorf.de

The structural relationship to farnesol, a known quorum-sensing molecule, also suggests potential activity in modulating bacterial virulence and biofilm formation, an area that remains unexplored for this compound. researchgate.net

Development of Novel Synthetic Routes and Libraries

The first total synthesis of this compound was a significant achievement but highlighted challenges, particularly in protecting the sensitive furan (B31954) and phenol (B47542) moieties. nih.govresearchgate.net Future synthetic work should focus on developing more efficient, scalable, and flexible routes to enable deeper investigation.

Key objectives for future synthetic research include:

Diversity-Oriented Synthesis: A crucial goal is the creation of a synthetic library of this compound analogs. mdpi.com By systematically modifying the resorcylic acid core, the furan ring, and the farnesyl-like side chain, a collection of related compounds can be generated.

Structure-Activity Relationship (SAR) Studies: This library would be invaluable for conducting detailed SAR studies. nih.govnih.gov By comparing the biological activities of these analogs, researchers can identify the key structural features (the pharmacophore) responsible for its antibacterial and cytotoxic effects, paving the way for the design of derivatives with enhanced potency and selectivity.

Advanced Mechanistic Characterization at the Molecular Level

A significant gap in the current understanding of this compound is the precise molecular mechanism behind its biological effects. While it is known to be cytotoxic, its specific cellular targets and the pathways it modulates are not well defined. nih.gov

Future mechanistic studies should aim to:

Identify Molecular Targets: A primary goal is to determine how this compound kills bacteria and cancer cells. For its antibacterial action, studies could investigate if it disrupts the bacterial cell membrane, inhibits essential enzymes involved in cell wall or folic acid synthesis, or interferes with nucleic acid replication. frontiersin.org For its cytotoxic effects, research should explore whether it induces apoptosis, causes cell cycle arrest, or interferes with specific signaling pathways critical for cancer cell survival, such as the Ras-Raf-MEK-ERK or PI3K/Akt pathways, which are known targets for farnesyl-transferase inhibitors. nih.govtandfonline.commdpi.com

Elucidate the Mechanism of Action: Techniques like flow cytometry could be used to determine if the compound induces apoptosis or necrosis in cancer cells. tandfonline.com Further studies could examine its effects on mitochondrial membrane potential and the production of reactive oxygen species (ROS), which are common mechanisms of cytotoxicity for many natural products. researchopenworld.comresearchopenworld.com

Investigate Resistance Mechanisms: As with any potential therapeutic agent, understanding potential mechanisms of resistance is crucial for its long-term viability.

Applications in Chemical Biology and Natural Product Derivatization

Beyond its direct therapeutic potential, this compound can be developed into a valuable tool for chemical biology research. This involves the strategic modification and derivatization of the natural product scaffold. libretexts.org

Future directions in this area include:

Development of Chemical Probes: The synthesis of this compound analogs that incorporate reporter tags, such as fluorescent dyes or biotin, would create powerful chemical probes. umich.eduolemiss.edu These probes could be used in cellular imaging studies to visualize the compound's uptake and subcellular localization, and in affinity-based proteomics to identify its direct binding partners and molecular targets within the cell.

Derivatization for Improved Properties: Chemical derivatization can be employed to enhance the "drug-like" properties of this compound. researchgate.netsigmaaldrich.comnih.gov Modifications could be designed to improve its solubility, metabolic stability, and bioavailability, which are critical for any potential clinical application. For instance, esterification or amidation of the carboxylic acid group could yield derivatives with altered pharmacokinetic profiles. mdpi.com

Functionalization for Targeted Delivery: The phenolic hydroxyl groups and the carboxylic acid provide handles for conjugation to targeting moieties, such as antibodies or ligands for cell surface receptors, to enable selective delivery to cancer cells and reduce off-target toxicity. nih.gov

By pursuing these research trajectories, the scientific community can build upon the initial discovery of this compound to fully characterize its biological activities, refine its structure for optimal therapeutic effect, and develop novel chemical tools to probe complex biological systems.

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply cluster analysis for high-throughput data (e.g., transcriptomic profiles) and account for nested observations using mixed-effects models . Report confidence intervals and effect sizes to enhance transparency .

Q. How can researchers address ethical considerations in this compound studies involving animal models?

- Methodological Answer : Obtain ethical approval from institutional review boards, specifying endpoints to minimize suffering. Follow ARRIVE guidelines for experimental design and reporting. Use in vitro alternatives (e.g., organoids) where feasible, and justify animal use via cost-benefit analyses .

Literature and Citation Practices

Q. What criteria should guide the selection of primary vs. secondary sources in this compound research?

- Methodological Answer : Prioritize primary sources (peer-reviewed articles detailing original synthesis or bioactivity data) over reviews or patents. Use tools like Web of Science or Scopus to track citation networks and identify seminal studies. Critically evaluate sources for conflicts of interest or methodological flaws .

Q. How can researchers avoid redundancy when citing this compound-related methodologies?

- Methodological Answer : Cite the first reported protocol for a method unless modifications are significant (e.g., improved yield or safety). Use Zotero or EndNote to manage references and ensure consistency with journal-specific formatting guidelines (e.g., ACS, RSC) .

Tables: Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.